2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal
Brand Name: Vulcanchem
CAS No.: 2228785-78-0
VCID: VC11666585
InChI: InChI=1S/C8H9BrN2O/c1-8(2,5-12)7-10-3-6(9)4-11-7/h3-5H,1-2H3
SMILES: CC(C)(C=O)C1=NC=C(C=N1)Br
Molecular Formula: C8H9BrN2O
Molecular Weight: 229.07 g/mol

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal

CAS No.: 2228785-78-0

Cat. No.: VC11666585

Molecular Formula: C8H9BrN2O

Molecular Weight: 229.07 g/mol

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal - 2228785-78-0

Specification

CAS No. 2228785-78-0
Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
IUPAC Name 2-(5-bromopyrimidin-2-yl)-2-methylpropanal
Standard InChI InChI=1S/C8H9BrN2O/c1-8(2,5-12)7-10-3-6(9)4-11-7/h3-5H,1-2H3
Standard InChI Key MFIKFBRJNBGAJI-UHFFFAOYSA-N
SMILES CC(C)(C=O)C1=NC=C(C=N1)Br
Canonical SMILES CC(C)(C=O)C1=NC=C(C=N1)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3) brominated at position 5. A 2-methylpropanal group is attached to position 2 of the ring, introducing steric bulk and electrophilic reactivity via the aldehyde functionality. Key structural attributes include:

  • IUPAC Name: 2-(5-Bromopyrimidin-2-yl)-2-methylpropanal

  • SMILES: CC(C)(C=O)C1=NC=C(C=N1)Br

  • InChIKey: MFIKFBRJNBGAJI-UHFFFAOYSA-N

The bromine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aldehyde group enables condensation and addition reactions.

Physicochemical Characteristics

While experimental data on solubility and stability are sparse, the compound’s properties can be inferred from its structure:

PropertyInference/Reported Value
Molecular Weight229.07 g/mol
Melting PointNot documented
SolubilityLikely polar aprotic solvents
StabilitySusceptible to aldehyde oxidation

The aldehyde group’s susceptibility to oxidation necessitates storage under inert conditions.

Synthesis and Manufacturing

Industrial Scalability

Key challenges in scaling production include:

  • Purification: Chromatography may be required due to structural similarity to byproducts.

  • Yield optimization: Bromination efficiency depends on temperature and catalyst selection.

Chemical Reactivity and Applications

Reaction Pathways

The compound’s dual functional groups enable diverse transformations:

Reaction TypeConditionsProducts
Aldehyde condensationAmines, room tempSchiff bases
Nucleophilic substitutionPd catalysisCross-coupled derivatives
OxidationKMnO₄, acidicCarboxylic acid

For example, Suzuki-Miyaura coupling could replace the bromine with aryl groups, generating biaryl structures useful in drug discovery.

Comparative Analysis with Structural Analogs

Functional Group Variations

The table below contrasts 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal with related compounds:

CompoundKey Structural DifferencesReactivity Profile
5-Bromo-2-methylpyridinePyridine ring, no aldehydeLimited electrophilic sites
4-Amino-5-bromopyrimidineAmino group at position 4Enhanced nucleophilicity
2-Methylpyrimidin-4(3H)-oneKetone instead of aldehydeReduced oxidation risk

The branched aldehyde in 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal distinguishes it by enabling unique condensation pathways.

Stability and Reactivity Trade-offs

  • Electrophilicity: Higher than non-brominated analogs due to bromine’s electron-withdrawing effect.

  • Steric hindrance: The 2-methyl group may slow reactions at the aldehyde.

Challenges and Future Directions

Research Gaps

  • Biological activity: No in vitro or in vivo data are available.

  • Thermodynamic properties: Melting/boiling points remain uncharacterized.

Recommendations

  • Collaborative studies: Partner with academic labs to screen for bioactivity.

  • Process optimization: Explore flow chemistry for safer bromination.

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